4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, a piperazine ring, a methoxymethyl group, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the thiadiazol and pyrimidine rings through cyclization reactions, followed by the introduction of the piperazine ring through a substitution or coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic thiadiazol and pyrimidine rings, along with the piperazine ring. The electron-donating methoxymethyl group and electron-withdrawing trifluoromethyl group could influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions, while the thiadiazol and pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxymethyl and trifluoromethyl groups could increase its solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the one , have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed promising results.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited significant activity.
Neuroprotective Properties
Triazole-pyrimidine hybrid compounds, structurally related to our compound, have shown promise as neuroprotective agents . These properties are crucial for potential therapeutic interventions in neurodegenerative diseases.
Anti-Inflammatory Effects
The same triazole-pyrimidine hybrids also exhibit anti-inflammatory properties . Inflammation plays a pivotal role in various diseases, and compounds like ours may offer novel therapeutic avenues.
Opioid Receptor Modulation
While not directly related to the indole scaffold, it’s worth noting that 2-Methyl AP-237 , a synthetic opioid, has structural similarities to our compound . Opioid receptors play essential roles in pain management and other physiological processes.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these could be potential targets .
Mode of Action
For instance, triazole-pyrimidine hybrids have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. In the case of similar compounds, the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway have been implicated . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Result of Action
The result of the compound’s action can be inferred from similar compounds. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-(methoxymethyl)-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6OS/c1-9-18-10(14(15,16)17)7-12(19-9)22-3-5-23(6-4-22)13-20-11(8-24-2)21-25-13/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFIIOXLQJOWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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